(S)-Desfluoro Citalopram-d6 (oxalate) is a deuterium-labeled derivative of Citalopram, classified as a selective serotonin reuptake inhibitor (SSRI). This compound is primarily utilized in scientific research to investigate the pharmacokinetics and pharmacodynamics of Citalopram and its analogs. The incorporation of deuterium allows for enhanced tracking and analysis in biological systems, making it a valuable tool for researchers studying serotonin-related pathways and drug interactions .
(S)-Desfluoro Citalopram-d6 (oxalate) falls under the category of pharmaceutical intermediates and research chemicals. It is specifically classified as an impurity for quality control processes in the production of Citalopram and its derivatives, as well as for use in analytical studies related to drug formulation and efficacy testing .
The synthesis of (S)-Desfluoro Citalopram-d6 (oxalate) involves several key steps:
The synthetic pathway requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts or reagents to ensure high yields and purity. Typical reagents involved in these reactions may include lithium aluminum hydride for reductions and potassium permanganate for oxidations.
(S)-Desfluoro Citalopram-d6 (oxalate) can undergo a variety of chemical reactions:
Common reagents used in these reactions include:
(S)-Desfluoro Citalopram-d6 (oxalate) functions by inhibiting the serotonin transporter protein in the brain. This inhibition prevents the reuptake of serotonin from the synaptic cleft, resulting in increased levels of serotonin available for neurotransmission. This mechanism underlies its classification as a selective serotonin reuptake inhibitor, which is crucial for treating depression and anxiety disorders .
(S)-Desfluoro Citalopram-d6 (oxalate) exhibits several notable physical properties:
Key chemical properties include:
(S)-Desfluoro Citalopram-d6 (oxalate) has significant applications in various scientific fields:
This compound serves as a critical tool in advancing research related to mental health treatments and drug development strategies.
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8
CAS No.: 82765-77-3